N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1242966-47-7
VCID: VC6996279
InChI: InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6
Molecular Formula: C27H23N5O5
Molecular Weight: 497.511

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide

CAS No.: 1242966-47-7

Cat. No.: VC6996279

Molecular Formula: C27H23N5O5

Molecular Weight: 497.511

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide - 1242966-47-7

Specification

CAS No. 1242966-47-7
Molecular Formula C27H23N5O5
Molecular Weight 497.511
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Standard InChI InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33)
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6

Introduction

Structural Elucidation and Molecular Features

The compound’s architecture comprises three distinct domains:

  • 2,3-Dihydro-1,4-benzodioxin-6-yl group: A bicyclic ether system providing rigidity and influencing pharmacokinetic properties.

  • Triazoloquinazoline core: A fused heterocyclic system with a 1,2,4-triazole ring adjacent to a quinazoline dione. This motif is associated with kinase inhibition and anti-inflammatory activity .

  • Acetamide linker: Connects the benzodioxane and triazoloquinazoline units, enabling conformational flexibility and hydrogen-bonding interactions.

Key structural parameters include:

PropertyValue
Molecular FormulaC27H23N5O5\text{C}_{27}\text{H}_{23}\text{N}_{5}\text{O}_{5}
Molecular Weight497.511 g/mol
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1, triazolo[4,3-a]quinazolin-2-yl]acetamide
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C(=O)N(C5=C4C=CC=C5)CC(=O)NC6=CC=CC7=C6OCCCO7

The presence of multiple hydrogen-bond acceptors (e.g., carbonyl groups, ether oxygens) suggests favorable solubility in polar aprotic solvents, while the aromatic systems contribute to π-π stacking interactions.

Synthetic Methodology

The synthesis of this compound involves a multistep sequence, as outlined below:

Key Synthetic Steps

  • Formation of the Triazoloquinazoline Core: Cyclocondensation of anthranilic acid derivatives with hydrazine precursors, followed by oxidation to introduce the dione functionality.

  • Alkylation at N4: Reaction of the triazoloquinazoline intermediate with 4-methylbenzyl chloride in the presence of a base (e.g., K2_2CO3_3) to install the [(4-methylphenyl)methyl] group.

  • Acetamide Coupling: Activation of the carboxylic acid group on the triazoloquinazoline fragment (e.g., via EDCI/HOBt) and subsequent amide bond formation with 2,3-dihydro-1,4-benzodioxin-6-amine.

Reaction Monitoring and Optimization

  • Thin-Layer Chromatography (TLC): Used to track reaction progress and confirm intermediate purity.

  • Temperature Control: Critical during exothermic steps (e.g., cyclocondensation) to prevent side reactions.

  • Purification: Column chromatography with gradients of ethyl acetate/hexane yields the final compound in >95% purity.

Analytical Characterization

The compound’s identity and purity were confirmed using advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.85–7.45 (m, 8H, aromatic protons)

    • δ 4.32 (s, 2H, CH2_2 of benzodioxane)

    • δ 2.35 (s, 3H, CH3_3 of p-methylbenzyl).

  • 13^{13}C NMR (100 MHz, DMSO-d6_6):

    • δ 170.2 (C=O of acetamide)

    • δ 165.8 (C=O of quinazoline dione)

    • δ 140.1–115.3 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS: m/z 498.2 [M+H]+^+, consistent with the molecular formula.

High-Performance Liquid Chromatography (HPLC)

  • Purity: 98.7% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Future Research Directions

  • In Vitro Screening: Prioritize assays for kinase inhibition, antioxidant activity, and cytotoxicity .

  • ADMET Profiling: Evaluate solubility, metabolic stability, and blood-brain barrier penetration.

  • Structural Optimization: Modify the acetamide linker or benzodioxane group to enhance potency and selectivity.

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